Mellitic trianhydride

Descripción

The exact mass of the compound Mellitic trianhydride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 80679. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Mellitic trianhydride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Mellitic trianhydride including the price, delivery time, and more detailed information at info@benchchem.com.

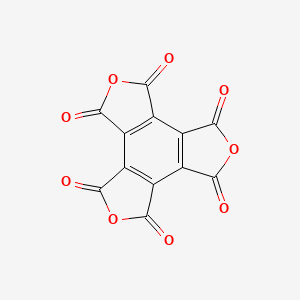

Structure

3D Structure

Propiedades

IUPAC Name |

4,9,14-trioxatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2(6),7(11)-triene-3,5,8,10,13,15-hexone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12O9/c13-7-1-2(8(14)19-7)4-6(12(18)21-11(4)17)5-3(1)9(15)20-10(5)16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNYHMCFMPHPHOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(C3=C(C4=C1C(=O)OC4=O)C(=O)OC3=O)C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40292184 | |

| Record name | Mellitic acid trianhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40292184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4253-24-1 | |

| Record name | Benzo[1,2-c:3,4-c′:5,6-c′′]trifuran-1,3,4,6,7,9-hexone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4253-24-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 80679 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004253241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mellitic trianhydride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80679 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mellitic acid trianhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40292184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Mellitic Trianhydride: A Technical Guide to its History, Synthesis, and Applications

Abstract

Mellitic trianhydride (C₁₂O₉), a unique oxocarbon, stands as a molecule of significant interest in both historical and contemporary chemical research. First encountered in the early 19th century through the study of the mineral mellite, its true nature as a distinct carbon oxide was not fully elucidated until the work of Meyer and Steiner in 1913. This guide provides an in-depth exploration of mellitic trianhydride, from its discovery to its modern applications. It is intended for researchers, scientists, and drug development professionals who wish to understand and utilize this versatile molecule. The following sections will detail its historical context, provide a comprehensive, field-proven protocol for its synthesis and characterization, explore its chemical and physical properties, and discuss its applications in the development of advanced materials.

A Molecule Etched in History: The Discovery of Mellitic Trianhydride

The story of mellitic trianhydride begins not with the molecule itself, but with its precursor, mellitic acid. The unusual organic mineral mellite, also known as "honey stone," was the subject of investigation by prominent chemists of the 19th century. In 1830, the renowned duo of Justus von Liebig and Friedrich Wöhler turned their attention to this peculiar substance, conducting studies on "Honigsteinsäure" (mellitic acid) that were published in Poggendorff's Annalen der Physik und Chemie.[1][2] Their work laid the foundational understanding of the hexacarboxylic acid of benzene.

However, it was not until 1913 that the synthesis of a "new carbon oxide" with the formula C₁₂O₉ was reported by H. Meyer and K. Steiner in the Berichte der deutschen chemischen Gesellschaft.[1][3] This white, sublimable solid was correctly identified as the trianhydride of mellitic acid.[4][5] This discovery was a significant step in understanding the chemistry of oxocarbons, which are compounds consisting solely of carbon and oxygen.[6]

Synthesis and Purification: A Validated Protocol

The most common and reliable method for the synthesis of mellitic trianhydride is the dehydration of mellitic acid.[5][7] The following protocol is a self-validating system, designed to ensure high purity and yield.

Synthesis of Mellitic Trianhydride from Mellitic Acid

This procedure is based on the established method of dehydrating mellitic acid using a chemical dehydrating agent.[8][9]

Experimental Protocol:

-

Preparation: In a flame-dried, 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add mellitic acid (10.0 g, 29.2 mmol).

-

Reaction Setup: To the flask, add freshly distilled acetic anhydride (100 mL).

-

Reaction: The reaction mixture is heated to reflux (approximately 140 °C) under a nitrogen atmosphere and maintained at this temperature for 24 hours.

-

Isolation of Crude Product: After cooling to room temperature, the reaction mixture is filtered to collect the white precipitate. The collected solid is washed with anhydrous diethyl ether (3 x 50 mL) to remove residual acetic anhydride and acetic acid.

-

Drying: The crude mellitic trianhydride is dried in a vacuum oven at 120 °C for 12 hours to yield a fine white powder.

Causality Behind Experimental Choices: The use of a large excess of acetic anhydride drives the equilibrium of the dehydration reaction towards the formation of the trianhydride. The nitrogen atmosphere is crucial to prevent the hydrolysis of the product by atmospheric moisture, as mellitic trianhydride is highly moisture-sensitive.[8]

Purification by Vacuum Sublimation

For applications requiring very high purity, vacuum sublimation is the most effective purification method.[5][8]

Experimental Protocol:

-

Apparatus Setup: A sublimation apparatus is assembled and flame-dried under vacuum.

-

Sublimation: The crude mellitic trianhydride (5.0 g) is placed in the bottom of the sublimation apparatus. The apparatus is evacuated to a pressure of <0.1 mmHg.

-

Heating: The bottom of the apparatus is slowly heated in a sand bath to 200-220 °C.

-

Collection: Pure mellitic trianhydride will sublime and deposit as fine, colorless needles on the cold finger of the apparatus.

-

Recovery: After the sublimation is complete, the apparatus is allowed to cool to room temperature under vacuum before the pure product is carefully collected in a dry, inert atmosphere.

Trustworthiness of the Protocol: The combination of chemical synthesis followed by a physical purification method like sublimation ensures the removal of both organic and inorganic impurities, leading to a highly pure and self-validated final product.

Structural Elucidation and Characterization

Mellitic trianhydride possesses a unique and highly symmetric molecular structure with the molecular formula C₁₂O₉.[5][7] Its IUPAC name is 4,9,14-trioxatetracyclo[10.3.0.0²,⁶.0⁷,¹¹]pentadeca-1(12),2(6),7(11)-triene-3,5,8,10,13,15-hexone.[10]

X-ray crystallography studies have revealed that in the solid state, the molecule is non-planar and adopts a "shallow propeller" shape with approximate D₃ symmetry.[7][11] This non-planarity is attributed to intermolecular interactions in the crystal lattice.[11]

Spectroscopic Characterization

A combination of spectroscopic techniques is used to confirm the identity and purity of mellitic trianhydride.

Table 1: Spectroscopic Data for Mellitic Trianhydride

| Spectroscopic Technique | Key Absorptions/Signals and Assignments |

| Infrared (IR) Spectroscopy | ~1800-1700 cm⁻¹ (strong): Symmetric and asymmetric C=O stretching of the anhydride groups.[8] 1649 cm⁻¹ (medium): Benzene ring stretching vibration.[8] 1447 cm⁻¹ (medium): Benzene ring stretching vibration.[8] |

| Raman Spectroscopy | 1649 cm⁻¹: Benzene ring stretching vibration (active in both IR and Raman).[8] 1447 cm⁻¹: Benzene ring stretching vibration (active in both IR and Raman).[8] |

| ¹³C NMR Spectroscopy | Due to the compound's instability in many common NMR solvents, obtaining high-resolution spectra can be challenging.[12] Predicted chemical shifts suggest two distinct signals: one for the benzene ring carbons and another for the carbonyl carbons. |

Physicochemical Properties and Reactivity

Mellitic trianhydride is a white to light yellow crystalline solid that can be purified by sublimation under reduced pressure.[5][8] It is composed solely of carbon and oxygen and is one of the few stable oxocarbons.[4] A key characteristic is its high sensitivity to moisture, readily hydrolyzing back to mellitic acid.[8] This necessitates handling and storage under anhydrous conditions.

As a powerful π-electron acceptor, mellitic trianhydride readily forms charge-transfer complexes.[11] Its primary reactivity stems from the three anhydride groups, which are susceptible to nucleophilic attack. This reactivity is the cornerstone of its application in polymer synthesis.

Applications in Materials Science

The trifunctional nature and rigid aromatic core of mellitic trianhydride make it a valuable building block for the synthesis of advanced materials with unique properties.[9][13]

Porous Polyimides for Energy Storage

Mellitic trianhydride is a key monomer in the synthesis of porous polyimides.[5] The reaction of mellitic trianhydride with aromatic diamines, such as 3,7-diamino-N-methylphenothiazine (MPT), through a polycondensation reaction yields highly cross-linked, porous polyimide networks.[14] These materials exhibit high thermal stability, significant porosity, and redox activity, making them promising candidates for use as electrode materials in next-generation batteries.[14] For instance, a porous polyimide derived from mellitic trianhydride and MPT has shown a theoretical capacity of 180 mAh g⁻¹.[14]

Covalent Organic Frameworks (COFs)

The C₃ symmetry of mellitic trianhydride makes it an ideal building block for the construction of highly ordered, porous covalent organic frameworks (COFs).[9] The polycondensation reaction of mellitic trianhydride with complementary triangular amine monomers results in the formation of crystalline, porous materials with high surface areas.[9][15] These MTI-based (mellitic triimide) COFs are being explored for applications in gas storage and separation due to their uniform microporous structure.[9][12][16]

Conclusion

From its early discovery rooted in 19th-century natural product chemistry to its current role in the development of cutting-edge materials, mellitic trianhydride continues to be a molecule of great scientific importance. Its unique structure, characterized by a rigid aromatic core and three reactive anhydride groups, provides a versatile platform for the synthesis of highly cross-linked polymers and ordered porous frameworks. The protocols and data presented in this guide offer a comprehensive resource for researchers seeking to harness the potential of this remarkable oxocarbon in their own investigations. As the demand for high-performance materials for energy storage and other advanced applications grows, the significance of mellitic trianhydride in the landscape of modern chemistry is set to expand even further.

References

-

Structure of Mellitic Trianhydride. (n.d.). ResearchGate. Retrieved from [Link][7]

-

Goujon, N., Lahnsteiner, M., Cerrón-Infantes, D. A., Moura, H. M., Mantione, D., Unterlass, M. M., & Mecerreyes, D. (2023). Dual redox-active porous polyimides as high performance and versatile electrode material for next-generation batteries. Journal of Materials Chemistry A, 11(5), 2235–2243. [Link][14]

-

Witzke, T. (n.d.). Entdeckung von Mellit, Honigstein. Retrieved from [Link][11]

-

Veldhuizen, H., Vasileiadis, A., Wagemaker, M., Mahon, T., Mainali, D. P., Zong, L., van der Zwaag, S., & Nagai, A. (2019). Synthesis, Characterization, and CO2 Uptake of Mellitic Triimide-Based Covalent Organic Frameworks. Journal of Polymer Science Part A: Polymer Chemistry, 57(24), 2533–2541. [Link][9]

-

Synthesis, characterization, and CO2 uptake of mellitic triimide-based covalent organic frameworks. (n.d.). ResearchGate. Retrieved from [Link][15]

-

Меллитовый ангидрид. (n.d.). In Википедия. Retrieved from [Link][1]

-

Raman spectroscopic identification of phthalic and mellitic acids in mineral matrices. (n.d.). ResearchGate. Retrieved from [Link][13]

-

Что такое Меллитовый ангидрид? (n.d.). Словари и энциклопедии на Академике. Retrieved from [Link][3]

-

Mellitic Trianhydride. (n.d.). PubChem. Retrieved from [Link][10]

-

Scheme 1. Synthesis of new aromatic diamines. (n.d.). ResearchGate. Retrieved from [Link][17]

-

What is the structure of "Mellitic trianhydride" and also provide structural information. (2020, November 12). Chem Zipper. Retrieved from [Link][18]

-

DFT calculations of 1H and 13C NMR chemical shifts in transition metal hydrides. (2008). Dalton Transactions, (31), 4130. [Link][19]

-

Mellitic anhydride. (n.d.). In Wikipedia. Retrieved from [Link][4]

-

Spectra–Structure Correlations in Raman Spectroscopy. (n.d.). John Wiley & Sons, Ltd. [Link][21]

-

Polymer-Coated Covalent Organic Frameworks as Porous Liquids for Gas Storage. (2024, January 19). National Renewable Energy Laboratory. [Link][16]

-

An expedient synthesis of mellitic triimides. (2004). The Journal of Organic Chemistry, 69(15), 5132–5135. [Link][22]

-

Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. (2022). Nature Communications, 13(1), 5572. [Link][23]

-

Berichte der Deutschen Chemischen Gesellschaft. (n.d.). Retrieved from [Link]

-

Fowler, P. W., & Lillington, M. (2007). Mellitic trianhydride, C12O9: the aromatic oxide of carbon. Journal of Chemical Information and Modeling, 47(3), 905–908. [Link][24]

-

Polymer-Coated Covalent Organic Frameworks as Porous Liquids for Gas Storage. (2024, January 19). National Renewable Energy Laboratory. [Link][25]

-

A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2021). Molecules, 26(11), 3326. [Link][27]

-

Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C. (2023). Polymers, 15(17), 3550. [Link][28]

-

Infrared Spectroscopy. (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link][29]

-

Infrared spectroscopy. (n.d.). Royal Society of Chemistry. Retrieved from [Link][30]

-

Revisiting the vibrational spectrum of formic acid anhydride. (2024, January 30). Helda. [Link][31]

-

Mellitsäureanhydrid. (n.d.). In Wikipedia. Retrieved from [Link][32]

-

Synthesis of aramids by bulk polycondensation of aromatic dicarboxylic acids with 4,4′-oxydianiline. (2018). Polymer Chemistry, 9(33), 4386–4393. [Link][33]

-

Polyaspartimides: Condensation of aromatic diamines and bismaleimide compounds. (1993). Journal of Polymer Science Part A: Polymer Chemistry, 31(10), 2531–2540. [Link][34]

Sources

- 1. Меллитовый ангидрид [wikipedia.akarpov.ru]

- 2. upload.wikimedia.org [upload.wikimedia.org]

- 3. dic.academic.ru [dic.academic.ru]

- 4. Mellitic anhydride - Wikipedia [en.wikipedia.org]

- 5. Mellitic trianhydride (4253-24-1) for sale [vulcanchem.com]

- 6. Oxocarbon - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Heteroatom-embedded Mellitic Triimido COFs for efficient proton conduction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Mellitic Trianhydride | C12O9 | CID 255291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Die Homepage von Thomas Witzke: Entdeckung von Mellit, Honigstein [tw.strahlen.org]

- 12. research-hub.nrel.gov [research-hub.nrel.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Carbonized Aminal-Linked Porous Organic Polymers Containing Pyrene and Triazine Units for Gas Uptake and Energy Storage - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Welcome to Chem Zipper.com......: What is the structure of "Mellitic trianhydride" and also provide structural information ? [chemzipper.com]

- 19. DFT calculations of 1H and 13C NMR chemical shifts in transition metal hydrides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 20. Friedrich Wöhler – Wikisource [de.wikisource.org]

- 21. s-a-s.org [s-a-s.org]

- 22. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Mellitic trianhydride, C12O9: the aromatic oxide of carbon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. docs.nrel.gov [docs.nrel.gov]

- 26. uanlch.vscht.cz [uanlch.vscht.cz]

- 27. mdpi.com [mdpi.com]

- 28. Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 30. edu.rsc.org [edu.rsc.org]

- 31. DSpace [helda.helsinki.fi]

- 32. Mellitsäureanhydrid – Wikipedia [de.wikipedia.org]

- 33. Synthesis of aramids by bulk polycondensation of aromatic dicarboxylic acids with 4,4′-oxydianiline - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 34. scilit.com [scilit.com]

Mellitic Trianhydride: A Comprehensive Technical Guide to a Stable Oxocarbon for Advanced Material Applications

Abstract

Mellitic trianhydride (C₁₂O₉), a unique and highly symmetrical oxocarbon, stands at the intersection of organic chemistry and materials science. As one of the few reasonably stable oxides of carbon, its rigid, aromatic core functionalized with three anhydride groups imparts exceptional thermal stability and reactivity. This technical guide provides an in-depth exploration of mellitic trianhydride, from its fundamental molecular structure and properties to detailed experimental protocols for its synthesis, purification, and characterization. We delve into its stability profile and critically examine its burgeoning applications in the synthesis of high-performance polymers, such as polyimides and covalent organic frameworks (COFs). With a focus on researchers, scientists, and drug development professionals, this guide bridges theoretical understanding with practical application, highlighting the potential of mellitic trianhydride-based materials in advanced technologies, including energy storage and the prospects for biomedical applications.

Introduction: The Unique Position of Mellitic Trianhydride in the Oxocarbon Family

Oxocarbons, chemical compounds consisting solely of carbon and oxygen atoms, represent a fascinating class of molecules. While the simplest members, carbon monoxide (CO) and carbon dioxide (CO₂), are ubiquitous, more complex structures often suffer from instability. Mellitic trianhydride, also known as benzene-1,2:3,4:5,6-hexacarboxylic trianhydride, is a notable exception.[1] First properly characterized in 1913, it is a white, sublimable solid that is one of only a handful of oxocarbons that are reasonably stable under standard conditions.[1]

The stability of mellitic trianhydride is attributed to the aromatic character of its central benzene ring, which is retained despite the presence of three electron-withdrawing anhydride groups.[2] This unique molecular architecture, devoid of hydrogen atoms, makes it a valuable precursor for a variety of advanced materials.[3][4] Its trifunctional nature allows for the creation of highly cross-linked and thermally robust polymers, opening avenues for its use in demanding applications in materials science.[2][4] This guide will provide a comprehensive overview of the technical aspects of mellitic trianhydride, offering insights for researchers looking to harness its unique properties.

Molecular Structure and Physicochemical Properties

Mellitic trianhydride possesses a complex, polycyclic structure with the molecular formula C₁₂O₉.[3] Its IUPAC name is 4,9,14-trioxatetracyclo[10.3.0.0²,⁶.0⁷,¹¹]pentadeca-1(12),2(6),7(11)-triene-3,5,8,10,13,15-hexone.[3] The molecule consists of a central benzene ring to which three five-membered anhydride rings are fused.

dot graph Mellitic_Trianhydride_Structure { layout="neato"; node [shape=circle, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

// Benzene ring carbons C1 [label="C", pos="0,1!", fillcolor="#5F6368", fontcolor="#FFFFFF"]; C2 [label="C", pos="-0.87,0.5!", fillcolor="#5F6368", fontcolor="#FFFFFF"]; C3 [label="C", pos="-0.87,-0.5!", fillcolor="#5F6368", fontcolor="#FFFFFF"]; C4 [label="C", pos="0,-1!", fillcolor="#5F6368", fontcolor="#FFFFFF"]; C5 [label="C", pos="0.87,-0.5!", fillcolor="#5F6368", fontcolor="#FFFFFF"]; C6 [label="C", pos="0.87,0.5!", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Anhydride carbons C7 [label="C", pos="0,2.5!", fillcolor="#5F6368", fontcolor="#FFFFFF"]; C8 [label="C", pos="-2.16,1.25!", fillcolor="#5F6368", fontcolor="#FFFFFF"]; C9 [label="C", pos="-2.16,-1.25!", fillcolor="#5F6368", fontcolor="#FFFFFF"]; C10 [label="C", pos="0,-2.5!", fillcolor="#5F6368", fontcolor="#FFFFFF"]; C11 [label="C", pos="2.16,-1.25!", fillcolor="#5F6368", fontcolor="#FFFFFF"]; C12 [label="C", pos="2.16,1.25!", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Anhydride oxygens O1 [label="O", pos="1.3,2.25!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; O2 [label="O", pos="-1.3,2.25!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; O3 [label="O", pos="-2.6,0!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; O4 [label="O", pos="-1.3,-2.25!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; O5 [label="O", pos="1.3,-2.25!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; O6 [label="O", pos="2.6,0!", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Carbonyl oxygens O7 [label="O= ", pos="0,3.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; O8 [label="O= ", pos="-3,1.75!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; O9 [label="O= ", pos="-3,-1.75!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; O10 [label="O= ", pos="0,-3.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; O11 [label="O= ", pos="3,-1.75!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; O12 [label="O= ", pos="3,1.75!", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Benzene ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Anhydride ring bonds C1 -- C7; C6 -- C12; C2 -- C8; C3 -- C9; C4 -- C10; C5 -- C11;

C7 -- O2; C7 -- O1; C12 -- O1; C12 -- O6; C8 -- O2; C8 -- O3; C9 -- O3; C9 -- O4; C10 -- O4; C10 -- O5; C11 -- O5; C11 -- O6;

// Carbonyl bonds C7 -- O7; C8 -- O8; C9 -- O9; C10 -- O10; C11 -- O11; C12 -- O12; } Caption: Molecular structure of mellitic trianhydride (C₁₂O₉).

X-ray crystallography studies have revealed that the molecule is non-planar, adopting a "shallow propeller" shape.[5] This deviation from planarity is attributed to intermolecular interactions in the crystal lattice.[5]

| Property | Value | Source(s) |

| Molecular Formula | C₁₂O₉ | [3][6] |

| Molar Mass | 288.12 g/mol | [6] |

| Appearance | White to light yellow crystalline solid | [3] |

| CAS Number | 4253-24-1 | [6] |

| Key Feature | Sublimes under appropriate conditions | [3] |

| Solubility | Poor in water; better solubility in polar aprotic solvents like DMF and DMSO | [5] |

Synthesis and Purification

The most common and straightforward method for synthesizing mellitic trianhydride is through the dehydration of commercially available mellitic acid.[3] This is typically achieved by heating mellitic acid in the presence of a dehydrating agent, most commonly acetic anhydride.[3]

Synthesis Protocol: Dehydration of Mellitic Acid

This protocol is a representative procedure based on established methods.[3][7]

Materials:

-

Mellitic acid

-

Acetic anhydride

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Stir bar

-

Filtration apparatus (e.g., Büchner funnel)

-

Anhydrous diethyl ether (for washing)

Procedure:

-

In a round-bottom flask equipped with a stir bar and reflux condenser, combine mellitic acid and an excess of acetic anhydride.

-

Heat the mixture to reflux with stirring. The reaction progress can be monitored by the dissolution of mellitic acid.

-

After the reaction is complete (typically after several hours of reflux), allow the mixture to cool to room temperature.

-

The precipitated mellitic trianhydride is collected by vacuum filtration.

-

Wash the collected solid with anhydrous diethyl ether to remove residual acetic acid and anhydride.

-

Dry the product under vacuum to obtain crude mellitic trianhydride.

Causality: Acetic anhydride serves as both the solvent and the dehydrating agent, reacting with the water produced during the cyclization of the carboxylic acid groups to form acetic acid. The excess of acetic anhydride drives the reaction to completion.

dot graph Synthesis_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Mellitic_Acid [label="Mellitic Acid"]; Acetic_Anhydride [label="Acetic Anhydride (excess)"]; Reaction [label="Reflux", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cooling [label="Cooling"]; Filtration [label="Vacuum Filtration"]; Washing [label="Wash with Anhydrous Ether"]; Drying [label="Vacuum Drying"]; Crude_Product [label="Crude Mellitic Trianhydride", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Mellitic_Acid -> Reaction; Acetic_Anhydride -> Reaction; Reaction -> Cooling; Cooling -> Filtration; Filtration -> Washing; Washing -> Drying; Drying -> Crude_Product; } Caption: Workflow for the synthesis of mellitic trianhydride.

Purification: Vacuum Sublimation

Mellitic trianhydride can be effectively purified by vacuum sublimation, taking advantage of its ability to transition directly from a solid to a gaseous state.[3][8] This method is particularly useful for removing non-volatile impurities.

Protocol:

-

Place the crude mellitic trianhydride in a sublimation apparatus.

-

Evacuate the apparatus to a low pressure.

-

Gently heat the bottom of the apparatus containing the crude product.

-

The mellitic trianhydride will sublime and deposit as pure crystals on a cooled surface (cold finger) within the apparatus.

-

After the sublimation is complete, allow the apparatus to cool to room temperature before carefully collecting the purified crystals.

Causality: Sublimation separates compounds based on differences in their vapor pressures. Mellitic trianhydride has a sufficiently high vapor pressure at elevated temperatures and low pressures to sublime, leaving behind less volatile impurities.

Spectroscopic Characterization

A combination of spectroscopic techniques is used to confirm the structure and purity of mellitic trianhydride.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy is a powerful tool for identifying the functional groups present in mellitic trianhydride. The IR and Raman spectra are complementary, and together they provide a detailed vibrational fingerprint of the molecule.[2]

Key Vibrational Modes:

-

Anhydride C=O Stretching: Mellitic trianhydride exhibits characteristic strong absorption bands in the IR spectrum corresponding to the symmetric and asymmetric stretching of the carbonyl groups in the anhydride rings. These typically appear in the region of 1700-1850 cm⁻¹.[2]

-

Benzene Ring Stretching: Vibrations associated with the central aromatic ring are observed in both IR and Raman spectra, confirming the retention of its aromatic character.[2]

-

C-O-C Stretching: The stretching of the ether-like C-O-C bonds within the anhydride rings also gives rise to characteristic peaks.

A tentative assignment of the major vibrational modes has been made considering a D₃h symmetry for the molecule.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy of mellitic trianhydride presents unique challenges.

-

¹H NMR: As the molecule contains no hydrogen atoms, ¹H NMR spectroscopy is not applicable.[5]

-

¹³C NMR: ¹³C NMR is the primary NMR technique for characterizing mellitic trianhydride.[5] It provides information about the carbon framework, with distinct signals expected for the aromatic carbons and the carbonyl carbons. Due to potential instability and hydrolysis in protic or reactive solvents, it is crucial to use a dry, aprotic solvent such as DMSO-d₆ for analysis.[5][9]

| Carbon Type | Expected ¹³C Chemical Shift Range (ppm) |

| Aromatic Carbons | 120 - 150 |

| Carbonyl Carbons | 150 - 170 |

Note: Specific chemical shifts can vary depending on the solvent and experimental conditions.

Stability Profile

Mellitic trianhydride is considered one of the more stable oxocarbons.[1] Its stability is a key property that enables its use as a building block in materials synthesis.

Thermal Stability

Mellitic trianhydride exhibits good thermal stability, which is a prerequisite for its use in the synthesis of high-performance, heat-resistant polymers like polyimides.[2][4] This stability is largely due to the aromaticity of the central benzene ring.[2] Under pyrolytic conditions at high temperatures and vacuum, it undergoes decomposition, a property that has been explored for the synthesis of novel carbon allotropes.[3][10]

Chemical Stability and Reactivity

The primary chemical instability of mellitic trianhydride is its susceptibility to hydrolysis.[3] In the presence of water or moisture, the anhydride linkages are readily cleaved, reverting the molecule to mellitic acid.[3] This necessitates handling and storage under anhydrous conditions.

The anhydride groups are electrophilic and can react with nucleophiles. This reactivity is the basis for its use in polymerization reactions, particularly with amine-containing monomers to form polyimides.[2][4]

Applications in Advanced Materials and Potential in Drug Development

The unique trifunctional structure and stability of mellitic trianhydride make it a valuable monomer for the synthesis of advanced polymers with highly cross-linked and rigid architectures.

High-Performance Polyimides

Mellitic trianhydride is used as a monomer in the synthesis of polyimides, a class of polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance.[2][4] The reaction of mellitic trianhydride with aromatic diamines leads to the formation of polyimides with a high cross-linking density, resulting in materials with enhanced thermal and mechanical properties compared to those derived from difunctional anhydrides.[4] These high-performance polymers find applications in aerospace, electronics, and as high-temperature coatings.[4]

dot graph Polyimide_Formation { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

MTA [label="Mellitic Trianhydride\n(Trifunctional Anhydride)"]; Diamine [label="Aromatic Diamine"]; Polymerization [label="Polycondensation", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Polyimide [label="Cross-linked Polyimide Network", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

MTA -> Polymerization; Diamine -> Polymerization; Polymerization -> Polyimide; } Caption: Formation of a cross-linked polyimide from mellitic trianhydride.

Covalent Organic Frameworks (COFs)

Mellitic trianhydride is a key building block for the synthesis of covalent organic frameworks (COFs).[11] COFs are a class of porous crystalline polymers with a well-defined structure. The polycondensation of mellitic trianhydride with triangular amine linkers results in the formation of polyimide-based COFs with microporous structures.[12] These materials have shown promise in applications such as gas storage and separation, and as electrode materials in energy storage devices due to their high surface area and redox-active nature.[10][12]

Prospects in Drug Development and Biomedical Applications

While direct applications of mellitic trianhydride-based materials in drug delivery are still an emerging area of research, the inherent properties of the polymers derived from it suggest significant potential.

-

Biocompatibility: The biocompatibility of polymers is a critical factor for their use in biomedical applications. Studies on poly(anhydride-co-imides) derived from trimellitic anhydride, a structurally similar molecule, have shown that these materials can exhibit good biocompatibility in vivo, with some formulations eliciting only a mild inflammatory response comparable to that of well-established biodegradable polymers like PLAGA.[3] Polyimides, in general, are being extensively investigated as biomaterials for implants and other medical devices due to their durability and biocompatibility.[5][13] This suggests that with careful design, mellitic trianhydride-based polyimides could also be engineered for biomedical applications.

-

Drug Delivery Vehicles: The porous nature of COFs derived from mellitic trianhydride makes them intriguing candidates for drug delivery systems.[14] The high surface area and tunable pore size could allow for the loading of therapeutic agents. The potential for controlled release of these agents could be explored by modifying the surface chemistry of the COF. While specific studies on drug loading into mellitic trianhydride-based COFs are limited, the broader field of COFs for drug delivery is rapidly advancing.[14][15]

-

Functionalization for Targeted Delivery: The polyimide backbone of materials derived from mellitic trianhydride offers opportunities for chemical functionalization.[16] This could allow for the attachment of targeting ligands or other moieties to enhance their interaction with specific biological targets, a key strategy in modern drug delivery.

Further research is needed to fully evaluate the biocompatibility, biodegradability, and drug loading and release kinetics of mellitic trianhydride-based materials to realize their potential in the pharmaceutical and biomedical fields.

Conclusion

Mellitic trianhydride is a remarkable oxocarbon that bridges the gap between fundamental chemistry and applied materials science. Its unique combination of stability, aromaticity, and trifunctionality makes it a powerful building block for the creation of highly robust and functional polymers. The well-established applications in high-performance polyimides and the rapidly growing field of covalent organic frameworks highlight its current and future importance. For drug development professionals and researchers in the biomedical field, the polymers derived from mellitic trianhydride represent a new frontier. While challenges remain in fully assessing their biological interactions, the foundational properties of these materials, including their potential for good biocompatibility and their tunable porous structures, suggest a promising future for their exploration in advanced drug delivery systems and other biomedical applications. This guide has provided a comprehensive technical foundation to encourage and facilitate further innovation with this exceptional molecule.

References

-

Biocompatibility of Polyimides: A Mini-Review. (2019, September 27). Polymers (Basel). Retrieved from [Link]

-

Polyimide as a biomedical material: advantages and applications. (2024, July 4). Nanoscale Advances. Retrieved from [Link]

- Pendent Polyimides Using Mellitic Acid Dianhydride. III. The Effect of Pendent Group Functionality on Polymer Properties. (2009). Journal of Applied Polymer Science.

-

Polyimides as biomaterials: preliminary biocompatibility testing. (n.d.). Duke University. Retrieved from [Link]

-

The Role of Mellitic Trianhydride in High-Performance Polymer Synthesis. (n.d.). Retrieved from [Link]

-

Supporting Information. (n.d.). ScienceOpen. Retrieved from [Link]

-

13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0000131). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

Biocompatibility of Polyimides: A Mini-Review. (2019, September 25). MDPI. Retrieved from [Link]

-

Figure S2: 13C{1H} NMR spectrum (126 MHz, DMSO-d6, 289 K) of 1a. * = DMSO-d6. (n.d.). ResearchGate. Retrieved from [Link]

-

Mellitic anhydride. (n.d.). In Wikipedia. Retrieved from [Link]

-

13C NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0259233). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

Electronic Supplementary Information (ESI). (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Polyimide as a biomedical material: advantages and applications. (2024). Nanoscale Advances. Retrieved from [Link]

-

6.3B: Step-by-Step Procedures for Sublimation in the Laboratory. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

-

Polymeric Systems for the Controlled Release of Flavonoids. (n.d.). MDPI. Retrieved from [Link]

-

Mellitic trianhydride, C12O9: the aromatic oxide of carbon. (2007). Journal of Chemical Information and Modeling. Retrieved from [Link]

-

Acetic Formic Anhydride. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Mellitic Trianhydride. (n.d.). PubChem. Retrieved from [Link]

-

Synthesis and characterization oftrimaleimide containing triazine ring. (n.d.). Retrieved from [Link]

-

SCHEME 1 Polycondensation of MTA with TAPB, or TAPA to yield MTI-COF-1,... (n.d.). ResearchGate. Retrieved from [Link]

-

On the Vibrational Spectra of Maleic Anhydride. (2016, April 29). ResearchGate. Retrieved from [Link]

-

Ultralarge-Pore, Record-Low Density Three-Dimensional Covalent Organic Framework for Controlled Drug Delivery. (n.d.). ChemRxiv. Retrieved from [Link]

-

How is medium/large scale sublimation accomplished? (2021, January 1). Sciencemadness.org. Retrieved from [Link]

-

Synthesis, Characterization, and CO2 Uptake of Mellitic Triimide-Based Covalent Organic Frameworks. (n.d.). ResearchGate. Retrieved from [Link]

-

unit-10 - preparation of organiccompounds. (n.d.). NCERT. Retrieved from [Link]

-

Acyloxyimide derivatives as efficient promoters of polyolefin C–H functionalization: application in the melt grafting of maleic anhydride onto polyethylene. (n.d.). Polymer Chemistry. Retrieved from [Link]

-

Polyimide as a biomedical material: advantages and applications. (n.d.). Nanoscale Advances. Retrieved from [Link]

-

Revisiting the vibrational spectrum of formic acid anhydride. (2024, January 30). University of Helsinki. Retrieved from [Link]

-

Static sublimation purification process and characterization of LiZnAs semiconductor material. (2016, March 15). Idaho National Laboratory. Retrieved from [Link]

-

THE VIBRATIONAL SPECTRA OF PHTHALIC ANHYDRIDE. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. orgsyn.org [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. Poly(anhydride-co-imides): in vivo biocompatibility in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Biocompatibility of Polyimides: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mellitic Trianhydride | C12O9 | CID 255291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. scienceopen.com [scienceopen.com]

- 10. Mellitic trianhydride (4253-24-1) for sale [vulcanchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Polyimide as a biomedical material: advantages and applications - Nanoscale Advances (RSC Publishing) DOI:10.1039/D4NA00292J [pubs.rsc.org]

- 14. chemrxiv.org [chemrxiv.org]

- 15. rsc.org [rsc.org]

- 16. Acyloxyimide derivatives as efficient promoters of polyolefin C–H functionalization: application in the melt grafting of maleic anhydride onto polyethylene - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Physical Properties of Solid Mellitic Trianhydride

Prepared by: Gemini, Senior Application Scientist

Foreword: Understanding a Unique Oxocarbon

Mellitic trianhydride (MTA), a compound composed solely of carbon and oxygen (C₁₂O₉), stands as a fascinating subject of study and a pivotal building block in materials science.[1][2] As one of the few carbon oxides that is stable under standard conditions, its unique, hydrogen-free aromatic structure presents both challenges and opportunities for researchers.[1][3] This guide is intended for professionals in materials science, organic chemistry, and drug development, offering a synthesized overview of MTA's core physical properties. We will move beyond simple data recitation to explore the causality behind its characteristics, grounding our discussion in established experimental methodologies and their underlying principles. The aim is to provide a trusted, authoritative resource that not only informs but also empowers researchers in their practical applications of this versatile molecule, particularly in the synthesis of high-performance polymers like polyimides and advanced porous materials such as covalent organic frameworks (COFs).[1][4][5][6]

Molecular and Crystalline Architecture: The "Shallow Propeller"

The physical behavior of a solid originates from its molecular and crystal structure. For MTA, these features are particularly distinctive. X-ray crystallography has revealed that the MTA molecule is not planar, as one might infer from a 2D drawing. Instead, it adopts a non-planar geometry aptly described as a "shallow propeller" shape with approximate D3 symmetry.[1][7] This deviation from planarity is attributed to intermolecular nucleophilic-electrophilic interactions within the crystal lattice between the oxygen atoms of the five-membered rings and the carbonyl carbon atoms of neighboring molecules.[7]

In the solid state, MTA crystallizes in the cubic space group Pa3, with four molecules per unit cell.[7] A key feature of this crystal structure is that the molecules are orientationally twofold disordered.[7] This structural arrangement is crucial as it governs the packing efficiency and intermolecular forces, which in turn dictate macroscopic properties like density, volatility, and sublimation energy.

Data Presentation: Crystallographic Properties

| Property | Value | Source |

| Molecular Formula | C₁₂O₉ | [1][8] |

| Molecular Weight | 288.12 g/mol | [1][8] |

| Crystal System | Cubic | [7] |

| Space Group | Pa3 | [7] |

| Molecular Geometry | Non-planar, "Shallow Propeller" | [1][7] |

Experimental Protocol: Single-Crystal X-ray Diffraction (SC-XRD)

The determination of MTA's crystal structure is a self-validating process achieved through SC-XRD. The causality is direct: the diffraction pattern of X-rays passing through a single crystal is a unique function of the electron density distribution, allowing for the precise mapping of atomic positions.

-

Crystal Growth: High-quality single crystals of MTA are grown, typically via slow sublimation under a vacuum, a method chosen due to MTA's characteristic ability to transition directly from solid to gas.[1][2]

-

Crystal Mounting: A suitable single crystal (typically <0.5 mm) is selected under a microscope and mounted on a goniometer head using a cryo-loop and oil.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) is directed at the crystal, which is rotated through a series of angles. Diffraction data are collected on an area detector. Data collection is typically performed at low temperatures (e.g., 100 K) to minimize thermal vibrations and improve data quality.

-

Structure Solution and Refinement: The collected diffraction intensities are used to solve the phase problem and generate an initial electron density map. This map is then used to build a molecular model. The model is refined against the experimental data using least-squares methods until the calculated and observed diffraction patterns converge, yielding the final atomic coordinates, bond lengths, and angles.

Visualization: Structural Logic of Mellitic Trianhydride

Caption: Standard experimental workflow for the thermal characterization of MTA solid.

Spectroscopic Characterization

Spectroscopy provides a molecular fingerprint, allowing for unambiguous identification and structural verification. Due to its unique composition, the spectroscopic analysis of MTA is distinctive.

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for probing the vibrational modes of MTA. The IR spectrum is dominated by characteristic bands from the anhydride and benzene ring moieties. [1]The most prominent features are the strong carbonyl (C=O) stretching vibrations, which typically appear as two bands in the 1800-1700 cm⁻¹ region due to symmetric and asymmetric stretching modes. [1][9]Additionally, benzene ring stretching vibrations are observed at lower wavenumbers (e.g., 1649 cm⁻¹ and 1447 cm⁻¹). [1]The complete vibrational spectrum has been recorded for polycrystalline samples, providing a comprehensive reference for identification. [1]

Data Presentation: Key Infrared Absorptions

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |

| ~1800-1700 | Anhydride C=O | Symmetric & Asymmetric Stretch |

| 1649 | Benzene Ring | C=C Stretch (e' species) |

| 1447 | Benzene Ring | C=C Stretch (e' species) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR analysis of MTA is non-standard. As the molecule contains no hydrogen atoms, ¹H NMR spectroscopy is not applicable. [1]Structural information must be gleaned from ¹³C NMR. The ¹³C NMR spectrum provides valuable data on the carbon framework, allowing for the differentiation between the aromatic carbons of the central benzene ring and the carbonyl carbons of the anhydride groups. [1][2]Due to MTA's limited solubility and potential instability in solution, solid-state ¹³C NMR (ssNMR) is often the more reliable method for its characterization. [10]

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is the preferred IR sampling technique for solid powders like MTA because it requires minimal sample preparation and provides high-quality, reproducible spectra.

-

Instrument Preparation: The ATR crystal (typically diamond) is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.

-

Sample Application: A small amount of MTA powder is placed directly onto the ATR crystal.

-

Pressure Application: A pressure clamp is applied to ensure firm, uniform contact between the sample and the crystal surface. This is critical for achieving a strong signal, as the technique relies on the evanescent wave penetrating a few microns into the sample.

-

Spectrum Acquisition: The IR spectrum is collected, typically by co-adding multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio, over a standard range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum is ATR-corrected and baseline-corrected using the instrument's software to produce the final absorbance spectrum for analysis.

Solubility and Handling Considerations

The solubility of MTA is a critical parameter for its use in synthesis. Consistent with its organic and largely non-polar nature, MTA demonstrates poor solubility in water. [1]As noted previously, exposure to water is also chemically detrimental due to hydrolysis. [2]Its solubility in common organic solvents is also limited. While it may show some solubility in highly polar aprotic solvents, care must be taken as reactions can occur, particularly with nucleophilic solvents like alcohols. [1] Causality of Poor Solubility: The strong intermolecular forces in the MTA crystal lattice, combined with the molecule's lack of hydrogen bond-donating capabilities, mean that a significant amount of energy is required to overcome the lattice energy, which is not sufficiently compensated by solvation energy in most common solvents.

Data Presentation: Qualitative Solubility

| Solvent Class | Example(s) | Solubility | Remarks |

| Protic, Polar | Water | Poor / Insoluble [1] | Reacts via hydrolysis to form mellitic acid. [2] |

| Protic, Polar | Alcohols | Limited [1] | May react under certain conditions. |

| Aprotic, Polar | NMP, m-cresol | Used in synthesis [5] | Often used in polymerization reactions at elevated temperatures. |

| Aprotic, Non-polar | Hexane, Toluene | Poor / Insoluble | Insufficient polarity to solvate the molecule. |

Handling Protocol: Given its moisture sensitivity, all handling of solid MTA should be performed in a controlled environment. An inert atmosphere glovebox or the use of Schlenk line techniques is highly recommended to prevent premature hydrolysis, which would compromise the purity and reactivity of the material for subsequent applications.

Conclusion

The physical properties of solid mellitic trianhydride are a direct consequence of its unique molecular and crystalline structure. Its identity as a hydrogen-free, aromatic oxocarbon with a non-planar propeller geometry gives rise to high thermal stability, characteristic sublimation behavior, and a distinct spectroscopic fingerprint. While its poor solubility and high moisture sensitivity present handling challenges, these are readily managed with appropriate laboratory techniques. A thorough understanding of these foundational properties, grounded in robust experimental validation, is essential for any researcher aiming to successfully harness the potential of MTA in the design and synthesis of next-generation functional materials.

References

- Smolecule. (2023, August 16). Buy Mellitic trianhydride | 4253-24-1.

- Vulcanchem. Mellitic trianhydride - 4253-24-1.

- ResearchGate. (2025, August 6). Structure of Mellitic Trianhydride | Request PDF.

- ResearchGate. Synthesis, characterization, and CO2 uptake of mellitic triimide‐based covalent organic frameworks.

- ResearchGate. Synthesis, Characterization, and CO2 Uptake of Mellitic Triimide‐Based Covalent Organic Frameworks.

- PubChem, National Institutes of Health. Mellitic Trianhydride | C12O9 | CID 255291.

- Ningbo Inno Pharmchem Co., Ltd. The Role of Mellitic Trianhydride in High-Performance Polymer Synthesis.

- Wikipedia. Mellitic anhydride.

- TCI AMERICA. Mellitic Trianhydride 4253-24-1.

- Koyon. (2025, May 14). How can IR spectroscopy be used to identify anhydrides?.

Sources

- 1. Buy Mellitic trianhydride | 4253-24-1 [smolecule.com]

- 2. Mellitic trianhydride (4253-24-1) for sale [vulcanchem.com]

- 3. Mellitic anhydride - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. Mellitic Trianhydride | C12O9 | CID 255291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. koyonchem.com [koyonchem.com]

- 10. Mellitic Trianhydride | 4253-24-1 | TCI AMERICA [tcichemicals.com]

An In-depth Technical Guide to the Spectroscopic Properties of Mellitic Trianhydride

Foreword

Mellitic trianhydride (C₁₂O₉), a unique oxocarbon, stands at the intersection of aromatic chemistry and materials science. Comprising a central benzene ring fused to three anhydride functionalities, its planar, electron-deficient structure imparts remarkable properties, making it a valuable building block for high-performance polymers and charge-transfer complexes.[1][2] A thorough understanding of its spectroscopic signature is paramount for researchers and drug development professionals aiming to harness its potential. This guide provides a detailed exploration of the spectroscopic characteristics of mellitic trianhydride, grounded in experimental data and theoretical principles, to facilitate its unambiguous identification, characterization, and application.

Molecular Architecture and its Spectroscopic Implications

The spectroscopic behavior of a molecule is intrinsically linked to its structure. Mellitic trianhydride possesses a highly symmetric, polycyclic framework.[1] While theoretical calculations on an isolated molecule suggest a planar structure with D₃h symmetry, X-ray crystallography reveals that in the solid state, the molecule adopts a non-planar "shallow propeller" shape with approximate D₃ symmetry.[2][3][4] This subtle structural deviation between the gaseous and solid states is critical, as it influences the selection rules for vibrational spectroscopy.

Despite the powerful electron-withdrawing nature of the three anhydride groups, computational studies confirm that the central ring retains significant aromatic character, a key factor governing its electronic and magnetic properties.[2][3][5]

Caption: 2D representation of Mellitic Trianhydride's molecular structure.

Vibrational Spectroscopy: The Fingerprint of Functionality

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for probing the vibrational modes of a molecule. For mellitic trianhydride, these methods provide a definitive fingerprint, confirming the presence of both the aromatic core and the critical anhydride groups. The complete vibrational spectrum for polycrystalline samples has been recorded from 2000 to 150 cm⁻¹.[2][3]

Key Vibrational Modes

The interpretation of the vibrational spectra hinges on identifying characteristic group frequencies.

-

Carbonyl (C=O) Stretching: Anhydrides are well-known for their strong, characteristic C=O stretching absorptions. In mellitic trianhydride, these appear in the typical anhydride range of approximately 1700-1800 cm⁻¹.[3] The precise number and position of these bands are sensitive to the molecule's symmetry and crystalline environment.

-

Aromatic Ring Stretching: The retention of aromaticity in the central benzene ring is confirmed by C=C stretching vibrations. Key bands are observed in both IR and Raman spectra at approximately 1649 cm⁻¹ and 1447 cm⁻¹ .[3]

-

Anhydride C-O-C Stretching: The stretching of the ether-like C-O-C linkages within the five-membered anhydride rings also gives rise to characteristic bands, providing further structural confirmation.

Summary of Vibrational Data

The following table summarizes the principal vibrational frequencies observed for polycrystalline mellitic trianhydride.

| Wavenumber (cm⁻¹) | Spectroscopic Method | Tentative Assignment | Reference |

| ~1700-1800 | IR | Carbonyl (C=O) Stretching | [3] |

| 1649 | IR, Raman | Benzene Ring Stretching (e' species) | [3] |

| 1447 | IR, Raman | Benzene Ring Stretching (e' species) | [3] |

Note: The assignments are based on a proposed D₃h structure and may be influenced by solid-state effects.[2]

Experimental Protocol: FTIR/Raman Analysis of a Polycrystalline Sample

Objective: To acquire high-quality infrared and Raman spectra of solid mellitic trianhydride.

Causality: As mellitic trianhydride is a solid and highly reactive to moisture, a solid-state sampling technique under anhydrous conditions is required.[1] Attenuated Total Reflectance (ATR) for FTIR is ideal as it requires minimal sample preparation. For Raman, direct analysis of the powder is effective.

Methodology:

-

Sample Handling: All handling must be performed in a low-humidity environment (e.g., a glove box or under a nitrogen purge) to prevent hydrolysis of the anhydride back to mellitic acid.[1]

-

FTIR Spectroscopy (ATR): a. Record a background spectrum on the clean ATR crystal (diamond or germanium). b. Place a small amount (1-5 mg) of the polycrystalline mellitic trianhydride powder onto the ATR crystal. c. Apply consistent pressure using the ATR anvil to ensure good contact between the sample and the crystal. d. Acquire the sample spectrum. Typically, 32-64 scans at a resolution of 4 cm⁻¹ are sufficient. e. Perform ATR correction and baseline correction on the resulting spectrum.

-

Raman Spectroscopy: a. Place a small amount of the powder on a microscope slide or in a capillary tube. b. Focus the laser (e.g., 514 nm or 785 nm excitation) onto the sample.[3] c. Adjust the laser power and acquisition time to achieve a good signal-to-noise ratio without causing sample degradation or fluorescence. d. Acquire the spectrum over the desired range (e.g., 150-2000 cm⁻¹).

Caption: Experimental workflow for vibrational spectroscopy of MTA.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides invaluable information about the chemical environment of specific nuclei. For mellitic trianhydride, the analysis presents unique considerations.

-

¹H NMR: This technique is not applicable, as the molecule consists solely of carbon and oxygen and contains no hydrogen atoms.[3]

-

¹³C NMR: This is the primary NMR method for characterizing mellitic trianhydride.[1] The spectrum is expected to show distinct signals for the two types of carbon atoms: those in the central aromatic ring and the carbonyl carbons of the anhydride groups. This allows for direct confirmation of the carbon backbone.[3]

Experimental Challenges: A significant practical challenge is the instability of mellitic trianhydride in many common NMR solvents, where it can readily hydrolyze.[6] Therefore, solid-state ¹³C NMR (ssNMR) is often the more reliable technique. If solution-state NMR is attempted, a scrupulously dry, non-reactive deuterated solvent (e.g., acetonitrile-d₃) is required.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio of ions. For mellitic trianhydride, it serves two primary purposes:

-

Molecular Weight Confirmation: MS is used to confirm the molecular weight of 288.12 g/mol .[7]

-

Fragmentation Analysis: The fragmentation pattern provides structural information and can be used to study the compound's stability and decomposition pathways under pyrolysis conditions.[1]

Caption: Generalized workflow for mass spectrometry analysis.

Electronic Spectroscopy (UV-Vis)

As a molecule with an extended π-conjugated system, mellitic trianhydride absorbs light in the ultraviolet-visible region. The spectrum is characterized by:

-

π → π* Transitions: Arising from the aromatic benzene core.

-

n → π* Transitions: Associated with the non-bonding electrons on the carbonyl oxygen atoms.

Furthermore, owing to its powerful electron-accepting nature, mellitic trianhydride readily forms charge-transfer complexes with electron-donating aromatic hydrocarbons.[2][4] UV-Vis spectroscopy is an essential tool for studying these complexes, which often exhibit new, intense absorption bands not present in the individual components.

Conclusion

The spectroscopic profile of mellitic trianhydride is a direct reflection of its unique molecular architecture. Vibrational spectroscopies (FTIR and Raman) provide a rich fingerprint, confirming the anhydride functionalities and the aromatic core. ¹³C NMR validates the carbon skeleton, while mass spectrometry confirms its molecular mass. Finally, UV-Vis spectroscopy probes its electronic structure and its potent ability to act as an electron acceptor. This comprehensive spectroscopic understanding is the foundation for any research or development effort that seeks to employ this versatile and reactive molecule in the synthesis of advanced materials.

References

- Vulcanchem. (n.d.). Mellitic trianhydride - 4253-24-1.

- Smolecule. (2023, August 16). Buy Mellitic trianhydride | 4253-24-1.

- Hase, Y., & Sala, O. (1976). The Vibrational Spectra of Mellitic Trianhydride. Journal of Molecular Structure.

- Ermer, O., & Neudörfl, J.-M. (2000). Structure of Mellitic Trianhydride. Helvetica Chimica Acta.

- National Center for Biotechnology Information. (n.d.). Mellitic Trianhydride. PubChem Compound Database.

- Wikipedia. (n.d.). Mellitic anhydride.

- TCI AMERICA. (n.d.). Mellitic Trianhydride 4253-24-1.

- Tokyo Chemical Industry Co., Ltd. (APAC). (n.d.). Mellitic Trianhydride 4253-24-1.

- Fowler, P. W., & Steiner, E. (2007). Mellitic trianhydride, C12O9: the aromatic oxide of carbon. Journal of Chemical Information and Modeling, 47(3), 905–908.

Sources

- 1. Mellitic trianhydride (4253-24-1) for sale [vulcanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Buy Mellitic trianhydride | 4253-24-1 [smolecule.com]

- 4. researchgate.net [researchgate.net]

- 5. Mellitic trianhydride, C12O9: the aromatic oxide of carbon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mellitic Trianhydride | 4253-24-1 | TCI AMERICA [tcichemicals.com]

- 7. Mellitic Trianhydride | C12O9 | CID 255291 - PubChem [pubchem.ncbi.nlm.nih.gov]

Computational Analysis of Aromaticity in Mellitic Trianhydride: A Technical Guide

An In-depth Technical Guide

Topic: Computational Studies on Mellitic Trianhydride Aromaticity Audience: Researchers, scientists, and drug development professionals.

Executive Summary: Mellitic trianhydride (C₁₂O₉), a unique oxocarbon composed of a benzene core fused to three anhydride rings, presents a fascinating case study in the resilience of aromaticity.[1][2] The presence of six highly electronegative oxygen atoms and three carbonyl groups exerts a strong electron-withdrawing effect on the central carbocyclic ring, calling its aromatic character into question. This guide provides a comprehensive overview of the computational methodologies employed to investigate this chemical conundrum. We delve into the theoretical underpinnings of key aromaticity indices, present detailed protocols for their calculation, and synthesize the evidence from the scientific literature. The consensus from advanced computational techniques, particularly those based on magnetic criteria, indicates that despite significant electronic perturbation, the central ring of mellitic trianhydride retains a strong, diatropic ring current characteristic of an aromatic system.[3][4][5]

Introduction: The Aromaticity Conundrum of an Oxocarbon

Mellitic trianhydride is a white, sublimable solid first characterized in 1913, which can be synthesized by the dehydration of mellitic acid.[1][2] As a compound containing only carbon and oxygen, it is classified as an oxocarbon.[2] Its molecular structure is of central importance to the aromaticity debate. While early semiempirical and ab initio calculations suggest an isolated molecule of mellitic trianhydride is planar, X-ray crystallography reveals that in the solid state, it adopts a non-planar "shallow propeller" shape due to intermolecular forces.[5][6][7] For computational studies of a single molecule, the planar D₃h symmetry is the relevant starting point.[6]

The primary scientific question is whether the π-electron system of the central six-membered ring can sustain aromatic character while being subjected to the powerful inductive and resonance effects of the fused anhydride groups. This guide explores the computational tools used to provide a definitive answer.

Theoretical Foundations of Aromaticity Indices

Aromaticity is a multidimensional concept not defined by a single physical observable. Therefore, its existence and magnitude are evaluated computationally through several criteria, primarily categorized as energetic, structural, and magnetic.

-

Energetic Criteria: The Aromatic Stabilization Energy (ASE) quantifies the extra stability a cyclic, conjugated system possesses compared to a hypothetical, non-aromatic analogue.[8][9] ASE values are highly dependent on the reference reaction chosen, making direct comparisons between different molecular systems challenging.[8]

-

Structural Criteria: Aromaticity is associated with the delocalization of π-electrons, leading to an equalization of bond lengths within the ring. Indices like the Harmonic Oscillator Model of Aromaticity (HOMA) quantify the degree of this equalization.

-

Magnetic Criteria: These are among the most powerful and widely used indicators. Aromatic molecules, when placed in an external magnetic field, sustain a diatropic "ring current." This induced current generates its own magnetic field that opposes the external field inside the ring. This phenomenon can be quantified through:

-

Magnetic Susceptibility Exaltation (Λ): A measure of the molecule's bulk magnetic property, which is more negative (exalted) for aromatic compounds.[10]

-

Nucleus-Independent Chemical Shift (NICS): A highly popular local probe of aromaticity. It involves calculating the magnetic shielding at a specific point in space, typically the geometric center of a ring. A significant negative NICS value (e.g., NICS(0)) is a hallmark of aromaticity.[10]

-

Computational Methodologies for Assessing Aromaticity

A rigorous computational investigation into the aromaticity of mellitic trianhydride follows a structured workflow. The choice of theoretical methods and basis sets is critical for obtaining reliable results that can be confidently compared with established aromatic systems like benzene.

The process begins with defining the molecular structure and proceeds through geometry optimization, verification of the structure as a true energy minimum, and finally, the calculation of specific properties related to aromaticity.

Caption: General computational workflow for aromaticity studies.

The NICS value is a robust indicator of local aromaticity. The following protocol outlines the steps for its calculation using a quantum chemistry software package like Gaussian.

-

Geometry Optimization:

-

Objective: Obtain the lowest-energy structure of the mellitic trianhydride molecule.

-

Method: Employ Density Functional Theory (DFT), which offers a good balance of accuracy and computational cost. The B3LYP functional with a Pople-style basis set like 6-311+G(d,p) is a common and reliable choice.

-

Procedure:

-

Build the initial molecular structure of mellitic trianhydride, assuming D₃h planarity.

-

Perform a geometry optimization calculation.

-

Follow up with a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms the structure is a true local minimum on the potential energy surface.

-

-

-

NICS Value Calculation:

-

Objective: Calculate the magnetic shielding at the center of the six-membered carbon ring.

-

Method: Use the Gauge-Independent Atomic Orbital (GIAO) method, which is standard for NMR calculations.

-

Procedure:

-

Using the optimized coordinates, add a "ghost atom" (Bq) at the geometric center of the benzene ring. A ghost atom has no electrons or nucleus but serves as a point for property calculation.

-

Run a single-point energy calculation with the NMR keyword. The software will compute the isotropic magnetic shielding tensor at the position of all atoms, including the ghost atom.

-

The isotropic shielding value for the ghost atom is the NICS(0) value. For consistency, this value is typically reported with its sign reversed. A positive value (corresponding to negative shielding) indicates aromaticity.

-

-

While NICS provides a single-point value, methods like the ipsocentric approach offer a visual map of the electron flow.[3][4] This technique calculates and plots the vectors of the induced ring current density when the molecule is subjected to a perpendicular magnetic field.[6] For an aromatic species, this visualization reveals a continuous, coherent flow of current around the ring—a diatropic current. Studies on mellitic trianhydride using this method have provided compelling visual evidence of a strong, benzene-like ring current, confirming its aromaticity based on the magnetic criterion.[3][4][5][6]

Caption: Logical relationship for the magnetic criterion of aromaticity.

Synthesizing the Evidence: A Verdict on Aromaticity

The central question is whether the combined computational evidence points towards an aromatic or non-aromatic central ring in mellitic trianhydride. By synthesizing results from multiple computational approaches, a clear picture emerges.

| Aromaticity Criterion | Method | Expected Result for Aromatic System | Reported Finding for Mellitic Trianhydride |

| Magnetic | Ring Current Mapping (Ipsocentric) | Sustained diatropic (clockwise) ring current | A strong, central benzene-like ring current is induced.[3][4][5] |

| Magnetic | Nucleus-Independent Chemical Shift (NICS) | Significant negative NICS(0) value | While specific values are not detailed in all sources, the observed ring current implies a negative NICS value consistent with aromaticity.[6] |

| Magnetic | Topological Ring Current (RC) | Strong diatropic current in the central ring | The RC method confirms diatropic currents, corresponding to local aromaticity.[6] |

| Energetic | Topological Resonance Energy (TRE) | Positive TRE value | The TRE method was used to describe global aromaticity, with trends explained by local ring contributions.[6] |

The overwhelming evidence from magnetic criteria strongly supports the classification of mellitic trianhydride as an aromatic molecule. The central benzene ring sustains a robust diatropic ring current, which is the quintessential magnetic indicator of aromaticity. While the electron-withdrawing anhydride groups undoubtedly influence the magnitude of this effect and likely reduce the overall stabilization energy compared to benzene, they do not eliminate the fundamental aromatic character of the core.

Implications and Future Directions

The confirmed aromaticity of mellitic trianhydride has significant implications for its use in materials science. Its rigid, planar core and high thermal stability, both properties enhanced by its aromatic nature, make it a valuable monomer for synthesizing high-performance polymers like polyimides for energy storage applications.[1]

Future computational studies could provide even deeper insights:

-

NICS Scans: Calculating NICS values at various points above the ring plane (NICS-XY scans) could create a 3D map of the magnetic shielding, offering a more detailed picture of the current distribution.

-

Current Density Decomposition: Separating the total induced current into its π and σ components could quantify the relative contributions of different electron systems to the overall aromaticity.

-

Reactivity Studies: Investigating the transition states of electrophilic substitution reactions could computationally probe whether mellitic trianhydride undergoes reactions typical of aromatic compounds.

By leveraging a robust, multi-faceted computational approach, the chemical community can confidently affirm that mellitic trianhydride, despite its unusual composition, is indeed an aromatic oxide of carbon.

References

- Vulcanchem. (n.d.). Mellitic trianhydride - 4253-24-1.

-

Fowler, P. W., et al. (2007). Mellitic Trianhydride, C12O9: The Aromatic Oxide of Carbon. Journal of Chemical Information and Modeling, 47(3), 905-908. Available at: [Link]

-

Fowler, P. W., et al. (2007). Mellitic trianhydride, C12O9: the aromatic oxide of carbon. PubMed. Retrieved from [Link]

-

Fowler, P. W., et al. (2007). Mellitic Trianhydride, C12O9: The Aromatic Oxide of Carbon. ACS Publications. Retrieved from [Link]

-

Herbstein, F. H. (n.d.). Structure of Mellitic Trianhydride. ResearchGate. Retrieved from [Link]

-

Wikipedia. (n.d.). Mellitic anhydride. Retrieved from [Link]

-

Chem Zipper. (2020). What is the structure of "Mellitic trianhydride" and also provide structural information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Mellitic Trianhydride. PubChem Compound Database. Retrieved from [Link]

-

Chen, Z., et al. (2005). Nucleus-Independent Chemical Shifts (NICS) as an Aromaticity Criterion. Chemical Reviews, 105(10), 3842-3888. Available at: [Link]

-

Cyrański, M. K. (2022). Aromaticity Concepts Derived from Experiments. Sci, 4(2), 24. Available at: [Link]

-

Chemistry LibreTexts. (2021). 21.8: More on Stabilization Energies. Retrieved from [Link]

Sources

- 1. Mellitic trianhydride (4253-24-1) for sale [vulcanchem.com]

- 2. Mellitic anhydride - Wikipedia [en.wikipedia.org]

- 3. Mellitic trianhydride, C12O9: the aromatic oxide of carbon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Buy Mellitic trianhydride | 4253-24-1 [smolecule.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Thermal Stability of Mellitic Trianhydride

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Core Principles of Thermal Stability

In the landscape of advanced materials and high-temperature chemistry, the thermal stability of a compound is a critical parameter that dictates its utility and safety. For mellitic trianhydride (C₁₂O₉), a unique oxocarbon with a highly symmetric and aromatic structure, this property is paramount. This guide, intended for researchers, scientists, and professionals in drug development and materials science, provides a comprehensive overview of the thermal stability of mellitic trianhydride. We will delve into the theoretical underpinnings of its stability, present robust methodologies for its empirical determination, and discuss the implications of its decomposition pathways. Our approach is grounded in the principles of scientific integrity, providing you with the knowledge to confidently assess and utilize this remarkable compound in your work.

The Structural Basis of Mellitic Trianhydride's Thermal Resilience